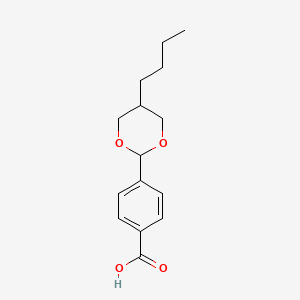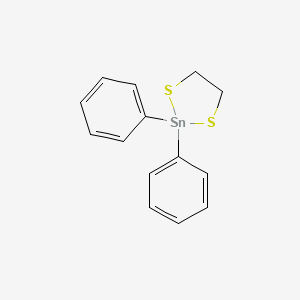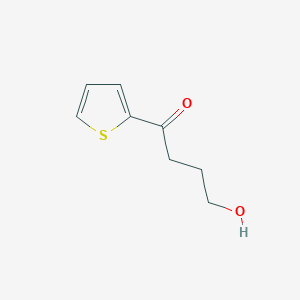
1-Butanone, 4-hydroxy-1-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 4-hydroxy-1-(2-thienyl)- is an organic compound with the molecular formula C8H10O2S It is a derivative of butanone, featuring a hydroxy group and a thienyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanone, 4-hydroxy-1-(2-thienyl)- can be synthesized through a series of chemical reactions involving thienyl and ketone chemistry. One common method involves the reaction of 2-thiophenecarboxaldehyde with a suitable ketone precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 1-Butanone, 4-hydroxy-1-(2-thienyl)- may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 4-hydroxy-1-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thienyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Butanone, 4-hydroxy-1-(2-thienyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of 1-Butanone, 4-hydroxy-1-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and thienyl groups play a crucial role in its reactivity and binding affinity. These interactions can influence various biochemical processes, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1-Butanone, 1-(2-thienyl)-: This compound is similar in structure but lacks the hydroxy group, resulting in different chemical properties and reactivity.
4-Hydroxy-2-butanone: Another related compound, differing in the position of the hydroxy group, which affects its chemical behavior and applications.
Uniqueness
1-Butanone, 4-hydroxy-1-(2-thienyl)- is unique due to the presence of both the hydroxy and thienyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-hydroxy-1-thiophen-2-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6,9H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNUMPAWCCRIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442995 |
Source


|
| Record name | 1-Butanone, 4-hydroxy-1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75288-42-5 |
Source


|
| Record name | 1-Butanone, 4-hydroxy-1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
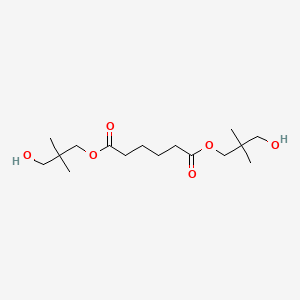
amino}benzene](/img/structure/B14147156.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
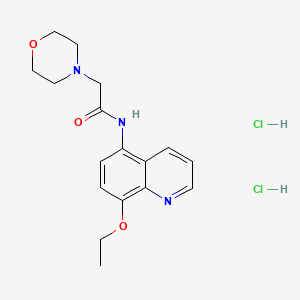
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
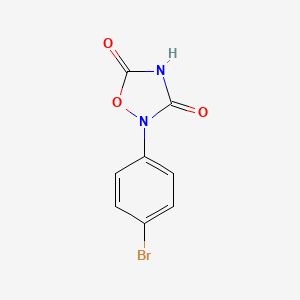
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)

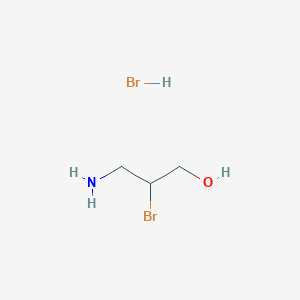
![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
